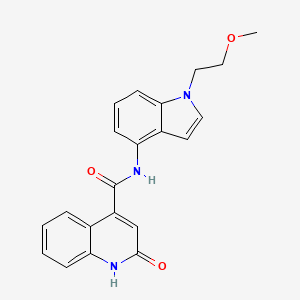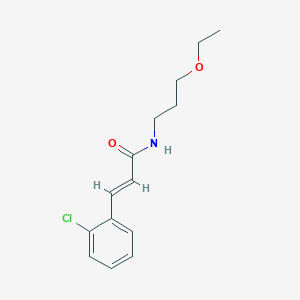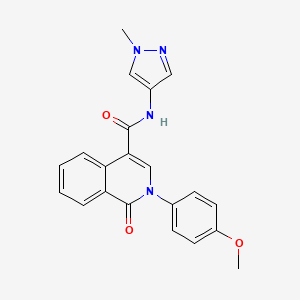![molecular formula C18H30N4O3S B11016296 1-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone](/img/structure/B11016296.png)
1-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-Azepanylsulfonyl)piperazino]-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-ethanone is a complex organic compound that features a combination of azepane, piperazine, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-azepanylsulfonyl)piperazino]-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-ethanone typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the reaction of 2,5-dimethylpyrrole with appropriate reagents.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Incorporation of the Azepane Sulfonyl Group: The azepane sulfonyl group is added via sulfonylation reactions, often using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-Azepanylsulfonyl)piperazino]-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or pyrrole derivatives.
Scientific Research Applications
1-[4-(1-Azepanylsulfonyl)piperazino]-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Use as an intermediate in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[4-(1-azepanylsulfonyl)piperazino]-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The azepane and piperazine moieties are known to interact with neurotransmitter receptors, potentially influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1-Azepanylsulfonyl)piperazino]-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-ethanone
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- Pyrrolopyrazine derivatives
Uniqueness
1-[4-(1-Azepanylsulfonyl)piperazino]-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-ethanone is unique due to its combination of azepane, piperazine, and pyrrole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H30N4O3S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-2-(2,5-dimethylpyrrol-1-yl)ethanone |
InChI |
InChI=1S/C18H30N4O3S/c1-16-7-8-17(2)22(16)15-18(23)19-11-13-21(14-12-19)26(24,25)20-9-5-3-4-6-10-20/h7-8H,3-6,9-15H2,1-2H3 |
InChI Key |
SUNUMXDUDPLZNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)N2CCN(CC2)S(=O)(=O)N3CCCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11016233.png)
![Ethyl [2-({[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11016241.png)


![4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(morpholin-4-yl)propyl]butanamide](/img/structure/B11016255.png)


![N-(2,4-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11016258.png)
![N-[2-(butan-2-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B11016268.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11016272.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11016273.png)
![2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11016281.png)
![N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11016293.png)
